molecular formula C38H52N6O7 B601526 (3S,8S,9S,12R)-Atazanavir CAS No. 1332981-16-4

(3S,8S,9S,12R)-Atazanavir

Cat. No.: B601526
CAS No.: 1332981-16-4
M. Wt: 704.87
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Description

(3S,8S,9S,12R)-Atazanavir is a stereoisomer of Atazanavir, a protease inhibitor used in the treatment of HIV infection. This compound is known for its ability to inhibit the action of the HIV-1 protease enzyme, which is crucial for the maturation of infectious virus particles.

Biochemical Analysis

Biochemical Properties

Atazanavir S,S,S,R-diastereomer interacts with various enzymes and proteins in biochemical reactions. It is a highly selective inhibitor of HIV protease, an enzyme crucial for the life cycle of HIV . The nature of these interactions involves binding to the active site of the enzyme, inhibiting its function and preventing the maturation of HIV particles .

Cellular Effects

Atazanavir S,S,S,R-diastereomer has significant effects on various types of cells, particularly those infected with HIV. It influences cell function by inhibiting the HIV protease enzyme, thereby preventing the maturation and proliferation of HIV within the cell . This can impact cell signaling pathways, gene expression, and cellular metabolism related to the viral life cycle.

Molecular Mechanism

The molecular mechanism of action of Atazanavir S,S,S,R-diastereomer involves binding interactions with the HIV protease enzyme. By binding to the active site of this enzyme, it inhibits the enzyme’s function and prevents the cleavage of HIV gag-pol polyproteins, resulting in the production of immature, non-infectious viral particles .

Temporal Effects in Laboratory Settings

Like other protease inhibitors, it is expected to have a stable profile with minimal degradation over time .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,8S,9S,12R)-Atazanavir typically involves multiple steps, including the formation of the core structure and the introduction of various functional groups. The process often starts with the preparation of a chiral intermediate, followed by several coupling and protection-deprotection steps.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

(3S,8S,9S,12R)-Atazanavir can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

(3S,8S,9S,12R)-Atazanavir has several scientific research applications, including:

    Chemistry: Used as a model compound for studying stereochemistry and reaction mechanisms.

    Biology: Investigated for its effects on various biological pathways and interactions with proteins.

    Industry: Utilized in the development of pharmaceutical formulations and drug delivery systems.

Comparison with Similar Compounds

Similar Compounds

    Ritonavir: Another protease inhibitor used in HIV treatment.

    Lopinavir: Often used in combination with Ritonavir for enhanced efficacy.

    Darunavir: Known for its high potency and resistance profile.

Uniqueness

(3S,8S,9S,12R)-Atazanavir is unique due to its specific stereochemistry, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other protease inhibitors. Its ability to maintain efficacy with a lower pill burden and fewer side effects makes it a valuable option in HIV therapy.

Biological Activity

(3S,8S,9S,12R)-Atazanavir, commonly known as atazanavir (ATV), is a protease inhibitor used primarily in the treatment of HIV-1 infection. This compound has gained attention due to its unique pharmacological profile and its effects on lipid metabolism, viral suppression, and safety in various patient populations. This article delves into the biological activity of atazanavir, supported by clinical studies and research findings.

Atazanavir functions as an inhibitor of the HIV-1 protease enzyme, which is crucial for the viral replication process. By inhibiting this enzyme, atazanavir prevents the cleavage of viral polyproteins into functional proteins, thereby halting the maturation of infectious viral particles. Additionally, atazanavir is known to interact with cytochrome P450 enzymes (particularly CYP3A4) and P-glycoprotein, affecting its own metabolism and that of co-administered drugs .

Pharmacokinetics

The pharmacokinetic properties of atazanavir include:

  • Bioavailability : Atazanavir exhibits nonlinear pharmacokinetics with increased bioavailability when taken with food. The mean elimination half-life is approximately 7–8 hours .
  • Protein Binding : It is highly bound to plasma proteins (approximately 89% to α1-acid glycoprotein) which influences its distribution and efficacy .
  • Metabolism : Atazanavir is extensively metabolized in the liver, resulting in several inactive metabolites. Its interaction with CYP3A4 can lead to significant drug-drug interactions .

Clinical Efficacy

Atazanavir has been shown to be effective in both treatment-naive and treatment-experienced patients. Key findings from clinical studies include:

  • Viral Load Reduction : In a comparative study, atazanavir/ritonavir showed a trend toward higher rates of viral suppression compared to other regimens after 96 weeks of treatment .
  • CD4 Cell Count Increase : Studies report significant increases in CD4 cell counts among patients treated with atazanavir. For instance, one study noted an increase from a baseline mean CD4 count of 364 cells/mm³ to 618 cells/mm³ after 42 months .

Safety Profile

While atazanavir is generally well-tolerated, it is associated with specific adverse effects:

  • Hyperbilirubinemia : A common side effect observed in over 40% of patients, often leading to treatment discontinuation in less than 2% of cases. This condition arises due to inhibition of UGT1A1-mediated bilirubin glucuronidation .
  • Lipid Profile Improvement : Unlike many other protease inhibitors, atazanavir has a neutral or beneficial effect on lipid profiles. Studies indicate that patients on atazanavir experience less increase in total cholesterol and triglycerides compared to those on other antiretroviral therapies .

Case Studies

Several case studies have highlighted the effectiveness and safety of atazanavir:

  • Pediatric Population : A study involving children and adolescents showed that 56% of participants receiving atazanavir had significant reductions in HIV viral load and increases in CD4 counts over a follow-up period .
  • Long-term Efficacy : In a retrospective analysis of HIV-experienced adults on atazanavir/ritonavir regimens for up to five years, over 80% remained on treatment without significant adverse effects related to hyperbilirubinemia or lipid abnormalities .

Summary Table

ParameterFindings
MechanismProtease inhibitor
BioavailabilityEnhanced with food; nonlinear pharmacokinetics
Half-life7–8 hours
Common Side EffectsHyperbilirubinemia (40% prevalence)
Impact on LipidsNeutral or improved lipid profiles
EfficacySignificant viral load reduction; increased CD4 counts

Properties

IUPAC Name

methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2R)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H52N6O7/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47)/t29-,30-,31-,32+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXRYRYVKAWYZBR-RTNMLALUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)O)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H52N6O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

704.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1332981-16-4
Record name Atazanavir S,S,S,R-diastereomer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1332981164
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ATAZANAVIR S,S,S,R-DIASTEREOMER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X94JYE6DE2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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